N-[4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)carbonyl]amino]benzoyl]-L-glutamic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxofolic acid is a compound that functions as a key intermediate in the biosynthesis of tetrahydrofolate, a crucial coenzyme involved in one-carbon transfer reactions . It plays a significant role in the production of essential biomolecules such as nucleotides and amino acids . The molecular formula of 9-oxofolic acid is C19H17N7O7, and it has a molecular weight of 455.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-oxofolic acid involves the reaction of pteridine-6-carboxamides with appropriate reagents under controlled conditions . The process typically includes the use of solvents and catalysts to facilitate the reaction and achieve high yields.
Industrial Production Methods: Industrial production of 9-oxofolic acid may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process includes rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 9-Oxofolic acid undergoes various chemical reactions, including:
Reduction: It can be reduced to form tetrahydrofolate, which acts as a coenzyme in one-carbon transfer reactions.
Substitution: It can participate in substitution reactions to form derivatives used in various applications.
Common Reagents and Conditions: Common reagents used in these reactions include reducing agents such as sodium borohydride and catalysts like palladium on carbon . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed: The major products formed from these reactions include tetrahydrofolate and its derivatives, which are essential for DNA, RNA, and protein synthesis .
Scientific Research Applications
9-Oxofolic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-oxofolic acid involves its participation in enzymatic reactions that lead to the formation of active folate coenzymes . These coenzymes are essential for various cellular processes, including the synthesis of DNA, RNA, and other important cellular components . The compound undergoes reduction to form tetrahydrofolate, which then acts as a coenzyme in the transfer of one-carbon units .
Comparison with Similar Compounds
Folic Acid: A vitamin needed to synthesize DNA, conduct DNA repair, and methylate DNA.
Methotrexate: An antimetabolite and antifolate drug used in cancer chemotherapy.
Raltitrexed: A chemotherapy drug that inhibits thymidylate synthase.
Pralatrexate: A chemotherapy drug used to treat certain types of lymphoma.
Pemetrexed: A chemotherapy drug used to treat lung cancer and mesothelioma.
Uniqueness: 9-Oxofolic acid is unique in its role as an intermediate in the biosynthesis of tetrahydrofolate, making it crucial for the production of essential biomolecules . Its ability to participate in various chemical reactions and its wide range of applications in scientific research further highlight its significance .
Properties
Molecular Formula |
C19H17N7O7 |
---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridine-6-carbonyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H17N7O7/c20-19-25-14-13(17(31)26-19)23-11(7-21-14)16(30)22-9-3-1-8(2-4-9)15(29)24-10(18(32)33)5-6-12(27)28/h1-4,7,10H,5-6H2,(H,22,30)(H,24,29)(H,27,28)(H,32,33)(H3,20,21,25,26,31)/t10-/m0/s1 |
InChI Key |
HOYWIHISJSBZLW-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)C2=CN=C3C(=N2)C(=O)NC(=N3)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2=CN=C3C(=N2)C(=O)NC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.